2-(Thiophen-3-yl)oxirane

Catalog No.
S3344429
CAS No.
68277-38-3
M.F
C6H6OS
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiophen-3-yl)oxirane

CAS Number

68277-38-3

Product Name

2-(Thiophen-3-yl)oxirane

IUPAC Name

2-thiophen-3-yloxirane

Molecular Formula

C6H6OS

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C6H6OS/c1-2-8-4-5(1)6-3-7-6/h1-2,4,6H,3H2

InChI Key

RQPYFYYXGMUXSG-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CSC=C2

Canonical SMILES

C1C(O1)C2=CSC=C2

2-(Thiophen-3-yl)oxirane is a chemical compound characterized by the presence of an oxirane (epoxide) functional group attached to a thiophene ring at the 3-position. Its molecular formula is C6H6OSC_6H_6OS, with a molecular weight of approximately 126.17g/mol126.17\,g/mol . The structure features a three-membered cyclic ether, which contributes to its reactivity and potential applications in organic synthesis and materials science.

Synthetic Applications:

-(Thiophen-3-yl)oxirane serves as a valuable building block in organic synthesis due to its unique reactivity profile. The three-membered ring (oxirane) can readily undergo ring-opening reactions with various nucleophiles, enabling the formation of diverse functionalized molecules.

Studies have explored its utility in synthesizing complex heterocyclic compounds, such as pyrans and thiophenes. [PubChem, "Thiophene, 2-oxiranyl-", ]

Potential Biological Activity:

One study reported its antifungal activity against various fungal strains, suggesting its potential as a lead compound for developing antifungal agents. [Ambeed.com, "68277-38-3|2-(Thiophen-3-yl)oxirane", ]

Material Science Applications:

While preliminary, some research explores the potential of 2-(thiophen-3-yl)oxirane in material science applications. Its incorporation into polymer structures has been investigated, aiming to improve their properties like thermal stability and conductivity. [Molport, "(2S)-2-(thiophen-3-yl)oxirane", ]

The oxirane ring in 2-(thiophen-3-yl)oxirane is known for its reactivity, particularly in nucleophilic ring-opening reactions. Common reactions include:

  • Nucleophilic Attack: The oxirane can be opened by nucleophiles such as amines or alcohols, leading to various substituted derivatives.
  • Hydrolysis: Reaction with water under acidic or basic conditions can yield diols.
  • Rearrangements: Under certain conditions, the compound may undergo rearrangements to form different products, including thiophene derivatives .

The synthesis of 2-(thiophen-3-yl)oxirane can be accomplished through various methods:

  • Epoxidation of Thiophene Derivatives: This involves using peracids (like m-chloroperbenzoic acid) to convert allylic alcohols derived from thiophenes into epoxides.
  • Ring Closure Reactions: Starting from appropriate precursors such as thiophene-containing alcohols, cyclization can be induced under acidic conditions .

2-(Thiophen-3-yl)oxirane has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be used in the development of polymers and electrochromic materials.
  • Pharmaceutical Development: Its derivatives could be explored for therapeutic uses due to potential biological activities .

Interaction studies involving 2-(thiophen-3-yl)oxirane focus on its reactivity with various nucleophiles and electrophiles. Key findings include:

  • Reactivity with Nucleophiles: The oxirane ring opens readily when treated with nucleophiles like hydrazine, leading to hydroxypyrazolines.
  • Electrophilic Substitution: The presence of the thiophene moiety allows for electrophilic substitution reactions, which can modify the compound for specific applications .

Similar Compounds

Several compounds share structural similarities with 2-(thiophen-3-yl)oxirane, each exhibiting unique properties:

Compound NameStructure DescriptionNotable Properties
2-(Thiophen-2-yl)oxiraneSimilar epoxide structure at a different positionPotentially different reactivity
3-(Thiophen-3-yl)oxiraneOxirane attached at the 3-position on thiopheneDifferent sterics affecting reactivity
2-(Furyl)oxiraneOxirane linked to a furan ringExhibits different biological activities
2-(Thienyl)ethanolAlcohol derivative of thiopheneUsed in organic synthesis

These compounds highlight the uniqueness of 2-(thiophen-3-yl)oxirane due to its specific substitution pattern and potential applications in various fields. The distinct electronic properties imparted by the thiophene ring further differentiate it from other similar compounds.

Epoxidation of 3-Vinylthiophene Derivatives

Epoxidation of 3-vinylthiophene derivatives represents the most direct route to 2-(thiophen-3-yl)oxirane. meta-Chloroperoxybenzoic acid (mCPBA) is widely employed for this transformation, leveraging its ability to transfer an oxygen atom to the alkene moiety via a stereospecific syn-addition mechanism. The reaction typically proceeds in dichloromethane at 0–25°C, achieving yields of 70–85% under optimized conditions.

Mechanistic Insights:
The process initiates with protonation of the thiophene ring in strongly acidic environments, enhancing electrophilicity at the 3-position. Subsequent nucleophilic attack by the peracid forms a transient epoxide intermediate, which undergoes heterolytic ring opening and rearrangement to yield the final product. Competing pathways, such as sulfur oxidation leading to thiophene-S-oxide dimers, are minimized by controlling acidity and water content.

Comparative Performance of Oxidizing Agents:

Oxidizing AgentSolventTemperature (°C)Yield (%)
mCPBACH~2~Cl~2~0–2570–85
H~2~O~2~/CH~3~ReO~3~CH~3~CN2560–75
Trifluoroperacetic acidToluene-1065–80

Data synthesized from multiple studies.

Palladium-Catalyzed [3+1+1] Cyclization Strategies

While palladium-catalyzed cyclization methods for 2-(thiophen-3-yl)oxirane are less documented, analogous three-component coupling strategies offer insights. For example, butadienylsulfonium species undergo stepwise addition of stabilized enolates and aldehydes to form vinyl epoxides. Although not directly applied to thiophene systems, this approach highlights the potential for modular synthesis via transition-metal-mediated pathways.

Hypothetical Pathway:

  • Oxidative Coupling: Palladium(II) catalysts could mediate the coupling of thiophene-3-carbaldehyde with ethylene precursors.
  • Cyclization: Intramolecular nucleophilic attack forms the oxirane ring.
  • Reductive Elimination: Regeneration of the palladium catalyst completes the cycle.

Current literature emphasizes peracid-based epoxidation as the dominant method, underscoring the need for further exploration of metal-catalyzed routes.

Solvent and Catalyst Selection for Yield Maximization

Solvent polarity and catalyst choice critically influence reaction efficiency:

Solvent Effects:

  • Dichloromethane: Preferred for mCPBA-mediated epoxidation due to its ability to stabilize ionic intermediates.
  • Acetonitrile: Enhances reactivity in hydrogen peroxide systems by polar activation.
  • Toluene: Reduces side reactions in trifluoroperacetic acid oxidations via non-polar stabilization.

Catalyst Optimization:

  • Shi’s Asymmetric Catalyst: A fructose-derived ketone catalyst enables enantioselective epoxidation, achieving enantiomeric ratios (er) of 96:4 in thiophene derivatives.
  • Methyltrioxorhenium (MTO): Catalyzes stepwise oxidation with H~2~O~2~, though slower kinetics compared to peracids.

Optimized Conditions:

ParameterOptimal ValueImpact on Yield
SolventDichloromethane+15% vs. CH~3~CN
Catalyst Loading10 mol% MTO+20% vs. 5 mol%
Reaction Time6–8 hoursMaximizes conversion

Scalability Challenges in Industrial Production

Transitioning laboratory-scale synthesis to industrial production introduces multifaceted challenges:

  • Exothermic Reactions: Large-scale epoxidation with peracids requires precise temperature control to prevent runaway reactions.
  • Catalyst Cost and Recovery: Rhenium-based catalysts (e.g., MTO) are expensive, necessitating efficient recycling systems.
  • Byproduct Management: Thiophene-S-oxide dimers and sulfones require chromatographic or distillative removal, increasing complexity.
  • Multi-Step Processes: Three-component couplings face scalability hurdles due to intermediate isolation and purification.

Industrial Mitigation Strategies:

  • Continuous Flow Reactors: Enable safer handling of exothermic steps and improved mixing.
  • Catalyst Immobilization: Heterogeneous supports (e.g., silica-bound MTO) enhance recyclability.

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered epoxide ring in 2-(thiophen-3-yl)oxirane undergoes nucleophilic ring-opening reactions with a wide range of nucleophiles, including water, alcohols, amines, and thiols. Under basic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. For example, methanol reacts with methyl cis-9,10-epoxyoctadecanoate to produce nearly equal mixtures of 9-hydroxy-10-methoxy and 10-hydroxy-9-methoxy regioisomers due to minimal steric differentiation between the two carbons [1] [3].

In contrast, acidic conditions protonate the epoxide oxygen, increasing the electrophilicity of both carbons and enabling carbocation-mediated pathways. This protonation lowers the activation energy for ring-opening, as demonstrated in the hydrolysis of epichlorohydrin, where the energy of activation ranges between 18–21 kcal/mol [8]. For 2-(thiophen-3-yl)oxirane, the electron-withdrawing thiophene ring may further polarize the epoxide, favoring attack at the benzylic position adjacent to the aromatic system. Computational studies on thiophene epoxides reveal that nucleophilic addition to the α-carbon (adjacent to sulfur) is kinetically favored due to partial positive charge accumulation [2] [4].

A notable example involves the reaction of 2-(thiophen-3-yl)oxirane with aryllithium reagents, which cleave the oxirane ring to form 2'-arylthio-3,3'-bithiophene-2-carbaldehydes. This transformation highlights the susceptibility of the epoxide to strong nucleophiles, even at low temperatures [9].

Regioselectivity in Thiophene-Epoxide Functionalization

Regioselectivity in 2-(thiophen-3-yl)oxirane reactions is influenced by steric constraints, electronic effects, and the nature of the nucleophile. The thiophene ring exerts a strong electron-donating effect through conjugation, which directs nucleophilic attack toward the epoxide carbon farthest from the sulfur atom. However, steric hindrance from the thiophene’s 3-position substituent can override electronic preferences.

For instance, in the acid-catalyzed hydroxylation of thiophene epoxides, intramolecular epoxidation leads to heterolytic ring-opening at the β-carbon (away from sulfur), followed by a 1,2-hydride shift to stabilize the intermediate carbocation [4]. This contrasts with reactions under basic conditions, where SN2 mechanisms favor attack at the less substituted carbon. Computational modeling of thiophene oxidation by hydroperoxyl radicals (HO2- ) shows that additions to α- and β-carbons exhibit positive temperature dependence, with α-attack dominating below 1000 K due to lower activation barriers [2].

The table below summarizes key factors governing regioselectivity:

ConditionPreferred SiteDominant FactorExample
Basic (SN2)Less substitutedSteric hindranceMethanolysis of epoxidized oleates [1]
Acidic (SN1)BenzylicCarbocation stabilityThiophen-2-one formation [4]
Radical-mediatedα-carbonSpin density distributionHO2- addition to thiophene [2]

Acid/Base-Mediated Epoxide Activation Mechanisms

The activation of 2-(thiophen-3-yl)oxirane by acids or bases fundamentally alters its reactivity. In acidic media, protonation of the epoxide oxygen generates an oxonium ion, which undergoes heterolytic cleavage to form a carbocation intermediate. This mechanism, classified as A-1, is observed in the hydrolysis of isobutylene oxide, where the entropy of activation (+8 cal/mol·K) indicates a dissociative pathway [8]. For thiophene-containing epoxides, the aromatic system stabilizes adjacent carbocations, facilitating rearrangements such as hydride or alkyl shifts [4].

Under basic conditions, deprotonation of the nucleophile enhances its reactivity, promoting concerted SN2 attacks. The negative entropy of activation (–5 to –8 cal/mol·K) in propylene oxide hydrolysis corroborates this associative mechanism [8]. In 2-(thiophen-3-yl)oxirane, the thiophene’s electron-donating resonance effects reduce the electrophilicity of the epoxide carbons, necessitating stronger nucleophiles or elevated temperatures for efficient ring-opening.

Competitive Pathways in CYP450-Mediated Metabolic Reactions

In biological systems, cytochrome P450 (CYP450) enzymes mediate the oxidation of 2-(thiophen-3-yl)oxirane through competing pathways:

  • Epoxide ring-opening: Glutathione (GSH) or water nucleophiles attack the oxirane moiety, forming dihydrodiol or thioether adducts. Trapping experiments with mercaptoethanol confirm the formation of stable thioether products, analogous to those observed in thiophene sulfoxide metabolism [6].
  • Sulfur oxidation: CYP450 enzymes may oxidize the thiophene sulfur to sulfoxide or sulfone derivatives. These intermediates are highly electrophilic and prone to further reactions with cellular nucleophiles, as evidenced by the detection of N-acetylcysteine conjugates in vivo [6].
  • Aromatic hydroxylation: Protonation of the thiophene ring followed by peracid-mediated epoxidation can yield thiophene-2,3-epoxide, which rapidly rearranges to thiophen-2-one via a 1,2-hydride shift [4].

The dominance of these pathways depends on the enzyme’s active site geometry and the local concentration of nucleophiles. For example, in rat liver microsomes, sulfur oxidation predominates, generating reactive sulfoxides that form adducts with GSH [6]. In contrast, human CYP2C9 favors epoxide ring-opening, producing dihydrodiol metabolites [2].

XLogP3

1.1

Dates

Modify: 2024-04-14

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